Calcium glycerophosphate
Overview
Description
Calcium glycerophosphate is a calcium salt of glycerophosphoric acid, forming a white, fine, slightly hygroscopic powder. It is commonly used as a dietary supplement to treat low levels of phosphate or calcium and as an ingredient in dental products to prevent dental caries . It is considered a generally recognized as safe (GRAS) food ingredient by the FDA and is used in various food products such as gelatins, puddings, and fillings .
Mechanism of Action
Target of Action
Calcium glycerophosphate is primarily targeted at the dental plaque and is used to treat low levels of phosphate or calcium . It is also an ingredient in dental products to prevent dental caries . The compound’s primary targets are the enamel and dental plaque where it works to increase acid-resistance of the enamel, modify plaque, and elevate calcium and phosphate levels .
Mode of Action
This compound interacts with its targets through a variety of mechanisms to produce an anti-caries effect . It increases the acid-resistance of the enamel, promotes enamel mineralization, modifies plaque, acts as a pH-buffer in plaque, and elevates calcium and phosphate levels . These actions result in a cariostatic effect, reducing the risk of dental caries .
Biochemical Pathways
It is suggested that the compound promotes plaque-ph buffering and elevates plaque calcium and phosphate levels . This could potentially affect the mineralization pathways in the enamel, contributing to its anti-caries effect .
Pharmacokinetics
It is known that the solubility of calcium salts, including this compound, is ph-dependent . This suggests that the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability, could be influenced by the pH of the environment.
Result of Action
The primary result of this compound’s action is the prevention of dental caries . By increasing the acid-resistance of the enamel, promoting enamel mineralization, modifying plaque, acting as a pH-buffer in plaque, and elevating calcium and phosphate levels, the compound helps to protect the teeth from decay .
Action Environment
The action of this compound can be influenced by environmental factors such as pH. As the solubility of calcium salts is pH-dependent , changes in the pH of the environment (such as the oral cavity) could potentially affect the compound’s action, efficacy, and stability. Therefore, maintaining a balanced oral pH could be important for maximizing the benefits of this compound.
Biochemical Analysis
Biochemical Properties
Calcium glycerophosphate plays a significant role in biochemical reactions, particularly in bone regeneration and dental health . It interacts with various enzymes and proteins, including osteoblasts and osteoclasts, which are crucial for bone formation and resorption . The compound increases the acid resistance of enamel, enhances enamel mineralization, and acts as a pH buffer in dental plaque . Additionally, this compound elevates calcium and phosphate levels in dental plaque, promoting remineralization .
Cellular Effects
This compound influences various cellular processes, particularly in bone and dental cells . It promotes the differentiation of osteoblasts, leading to enhanced bone formation . In dental applications, it helps in maintaining the integrity of enamel by increasing its resistance to acid attacks . The compound also affects cell signaling pathways, gene expression, and cellular metabolism by providing essential calcium and phosphate ions .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms . It binds to dental mineral, increasing the acid resistance of enamel and promoting remineralization . The compound also acts as a pH buffer in dental plaque, modifying plaque composition and elevating calcium and phosphate levels . In bone cells, this compound interacts with osteoblasts and osteoclasts, regulating their activity and promoting bone regeneration .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time . The compound is relatively stable and does not degrade quickly, maintaining its efficacy in promoting bone and dental health . Long-term studies have shown that this compound continues to support bone regeneration and dental remineralization over extended periods . Its stability and effectiveness can be influenced by environmental factors such as pH and temperature .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At optimal doses, the compound promotes bone formation and dental health without causing adverse effects . At high doses, this compound can lead to hypercalcemia and other toxic effects . Studies have shown that there is a threshold beyond which the beneficial effects plateau and adverse effects become more pronounced .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to bone and dental health . It interacts with enzymes such as glycerophosphate dehydrogenase, which plays a role in the metabolism of glycerophospholipids . The compound also affects metabolic flux and metabolite levels by providing essential calcium and phosphate ions . These interactions are crucial for maintaining bone density and dental integrity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms . It interacts with transporters and binding proteins that facilitate its movement across cell membranes . The compound tends to accumulate in areas with high calcium demand, such as bones and teeth . Its distribution is also influenced by factors such as pH and the presence of other ions .
Subcellular Localization
This compound is localized in specific subcellular compartments, where it exerts its effects . In bone cells, it is found in the cytoplasm and on the surface of the endoplasmic reticulum, where it interacts with enzymes involved in bone formation . In dental cells, the compound is localized in the enamel matrix, where it promotes remineralization . Its subcellular localization is directed by targeting signals and post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
One method to synthesize calcium glycerophosphate involves adding calcium chloride to water under stirring, then adding glycerophosphate, and heating the mixture for the reaction. The pH value is controlled using glutamic acid during the reaction process. After the reaction is completed, solid-liquid separation is carried out while the solution is hot, and the this compound is obtained after drying .
Another method involves putting glycerol, monocalcium phosphate, and phosphoric acid into an agitated reactor in proportion, and simultaneously adding a small amount of citric acid to undergo a synthetic reaction. The mixture is then diluted, filtered, concentrated, precipitated, and dried to obtain this compound with high calcium content .
Industrial Production Methods
The industrial production methods for this compound are designed to be simple, cost-effective, and suitable for large-scale production. These methods often involve the use of readily available reagents and straightforward reaction conditions to ensure the product’s safety and quality .
Chemical Reactions Analysis
Types of Reactions
Calcium glycerophosphate can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced to form glycerophosphoric acid and other reduced forms.
Substitution: It can participate in substitution reactions where the glycerophosphate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired products are formed.
Major Products
The major products formed from these reactions include different forms of glycerophosphoric acid, calcium salts, and other substituted derivatives of glycerophosphate.
Scientific Research Applications
Calcium glycerophosphate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for synthesizing other compounds.
Biology: It is studied for its role in cellular processes and as a supplement to support bone health.
Comparison with Similar Compounds
Similar Compounds
Calcium Phosphate: Used in bone regeneration and as a dietary supplement.
Calcium Carbonate: Commonly used as a calcium supplement and antacid.
Calcium Citrate: Another form of calcium supplement with high bioavailability.
Uniqueness
Calcium glycerophosphate is unique in its ability to provide both calcium and phosphate, making it particularly effective in dental applications for preventing caries and promoting enamel remineralization. Its buffering capacity and ability to elevate calcium and phosphate levels in the oral environment set it apart from other calcium supplements .
Properties
IUPAC Name |
calcium;1,3-dihydroxypropan-2-yl phosphate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9O6P.Ca/c4-1-3(2-5)9-10(6,7)8;/h3-5H,1-2H2,(H2,6,7,8);/q;+2/p-2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHHRFSOMMCWGSO-UHFFFAOYSA-L | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)OP(=O)([O-])[O-])O.[Ca+2] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7CaO6P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
17181-54-3 (Parent) | |
Record name | Calcium 2-glycerophosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058409704 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1048962 | |
Record name | 1,3-Dihydroxypropan-2-yl dihydrogen phosphate calcium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1048962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Soluble | |
Details | MSDS | |
Record name | Calcium glycerophosphate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11264 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Calcium glycerophosphate in combination with sodium monofluorophosphate was found to reduce the acid solubility of enamel. This is thought to be due to increased uptake of fluoride in a non-alkali soluble form at the expense of a fraction remaining in the alkali-soluble form of calcium fluoride. It is also thought that calcium glycerophosphate enhances the remineralization effect of sodium monofluorophosphate leading to greater remineralization of enamel but the mechanism behind this is unknown. Calcium glycerophosphate reduces the decrease in plaque pH produced by sucrose solutions. This may be due to the buffering action of donated phosphate which acts as an acceptor to three hydrogen ions to form biphosphate, dihydrogen phosphate, and finally phosphoric acid. As bisphosphate and dihydrogen phosphate are amphoteric, these molecules can act as buffers against both acids and bases. Studies on plaque-modification by calcium glycerophosphate have been inconsistent. Redections in plaque weight and plaque area have been noted in separate studies but neither has been confirmed and no causative link has been established in regards to calcium glycerophosphate's anti-caries effect. Calcium glycerophosphate donates [DB01373] and inorganic phosphate resulting in elevated levels of the ions in plaque. These ions are important components of the mineral structure of teeth. As such, their presence supports maintenance of healthy tooth structure and mineralization. In electrolyte replacement calcium glycerophosphate again acts as a donor of [DB01373] and phosphate. See [DB11348] for pharmacological descriptions of calcium and phosphate. | |
Record name | Calcium glycerophosphate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11264 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
27214-00-2, 58409-70-4 | |
Record name | Calcium glycerophosphate [JAN:NF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027214002 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Calcium 2-glycerophosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058409704 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Calcium glycerophosphate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11264 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 1,3-Dihydroxypropan-2-yl dihydrogen phosphate calcium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1048962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Calcium 1,3-hydroxypropyl phosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.654 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CALCIUM 2-GLYCEROPHOSPHATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y56W30YB7O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
Decomposes at 170 | |
Details | MSDS | |
Record name | Calcium glycerophosphate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11264 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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